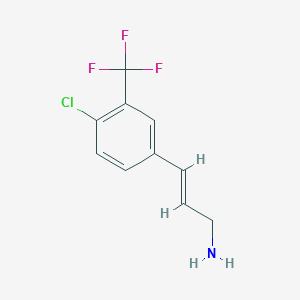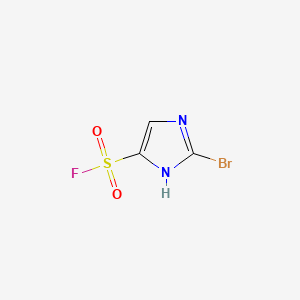
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a brominated thiophene ring and a trifluoromethyl ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl ketone group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and reagents is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The brominated thiophene ring and the trifluoromethyl ketone group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: Contains an oxadiazole ring instead of a ketone group.
Uniqueness
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in applications requiring specific electronic characteristics .
Propiedades
Fórmula molecular |
C7H4BrF3OS |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
3-(5-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H4BrF3OS/c8-6-2-1-4(13-6)3-5(12)7(9,10)11/h1-2H,3H2 |
Clave InChI |
RUVPNRXPCAZALP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)CC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)



![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)


![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)





